molecular formula C32H43ClN2O9 B8198936 [(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

Cat. No.: B8198936
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-KLGURBLHSA-N
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Description

Maytansine, 2’-de(acetylmethylamino)-2’-methyl- is a potent cytotoxic agent derived from the maytansinoid class of compounds. It is known for its ability to inhibit cell division by binding to tubulin, a protein that is essential for cell division. This compound has garnered significant interest in the field of cancer research due to its potential as a chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maytansine, 2’-de(acetylmethylamino)-2’-methyl- involves multiple steps, including the modification of the parent compound, maytansine. The synthetic route typically involves the selective deacetylation of the acetylmethylamino group followed by methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of Maytansine, 2’-de(acetylmethylamino)-2’-methyl- is complex and requires stringent control of reaction conditions to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction parameters, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Maytansine, 2’-de(acetylmethylamino)-2’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Maytansine, 2’-de(acetylmethylamino)-2’-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Employed in cell biology research to investigate the mechanisms of cell division and cytoskeletal dynamics.

    Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers due to its ability to inhibit cell division.

    Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mechanism of Action

The mechanism of action of Maytansine, 2’-de(acetylmethylamino)-2’-methyl- involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound disrupts the microtubule dynamics, leading to the inhibition of cell division and ultimately causing cell death. This mechanism makes it a potent cytotoxic agent, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Maytansine, 2’-de(acetylmethylamino)-2’-methyl- is unique compared to other similar compounds due to its specific modifications, which enhance its cytotoxicity and binding affinity to tubulin. Similar compounds include:

Properties

IUPAC Name

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNCARIZFLNLF-KLGURBLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-72-3
Record name Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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